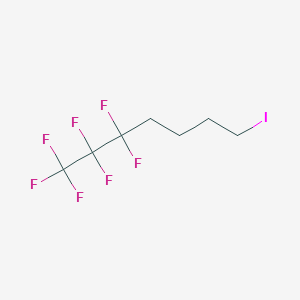

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

Description

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS: 2967-60-4; molecular formula: C₇H₈F₇I; molecular weight: 354.04 g/mol) is a fluorinated alkyl iodide characterized by seven fluorine atoms substituted at positions 1, 2, and 3 of the heptane chain, with an iodine atom at the terminal carbon (C7) . This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical stability and resistance to degradation. The iodine substituent likely enhances its utility as a reactive intermediate in cross-coupling reactions or as a fluorinated building block in materials science.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAFZAISKPGHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662975 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-60-4 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane typically involves the halogenation of heptane derivatives. One common method is the fluorination of heptane followed by iodination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of halogen atoms. Industrial production methods may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and final product .

Analyse Des Réactions Chimiques

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove halogen atoms.

Addition Reactions: The fluorine atoms can participate in addition reactions with other chemical species, altering the compound’s structure and properties.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Fire Suppression and Extinguishing Agents

One of the primary applications of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is in fire extinguishing compositions. Fluorinated compounds are known for their effectiveness in suppressing fires due to their ability to interrupt combustion processes. This compound can be utilized as a component in formulations designed to extinguish fires in various environments:

- Mechanism of Action : The compound can act by forming a vapor that displaces oxygen around the fire or by chemically interrupting the combustion chain reaction.

- Case Studies : Research has indicated that formulations containing fluorinated compounds like this compound demonstrate superior performance in extinguishing fires compared to traditional agents .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of other fluorinated compounds. Its reactivity allows it to participate in various chemical reactions:

- Reactions : It can undergo nucleophilic substitution reactions due to the presence of the iodine atom. This property is particularly useful for introducing fluorinated groups into organic molecules.

- Applications in Drug Development : The compound's ability to modify biological activity through fluorination makes it valuable in pharmaceutical chemistry for developing new drugs with enhanced properties .

Material Science

The unique properties of fluorinated compounds lend themselves well to applications in material science:

- Fluoropolymers : The compound can be used as an intermediate in the production of high-performance fluoropolymers that exhibit excellent thermal stability and chemical resistance.

- Coatings and Sealants : Due to its low surface energy and hydrophobic characteristics, this compound can be incorporated into coatings and sealants that require water and oil repellency .

Mécanisme D'action

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and research .

Comparaison Avec Des Composés Similaires

Key Observations:

- Chain Length and Fluorination : Longer chains (e.g., C7 vs. C3) and higher fluorine content (e.g., 11 vs. 7 F atoms) correlate with increased molecular weight and thermal stability but reduced reactivity due to stronger C–F bonds .

- Boiling Points : Shorter-chain analogs like 1,1,1,2,2,3,3-heptafluoro-3-iodopropane have lower boiling points (40°C) due to reduced van der Waals interactions .

Activité Biologique

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4) is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by seven fluorine atoms and an iodine atom, imparts distinctive chemical properties that can influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₇I |

| Molecular Weight | 352.04 g/mol |

| Boiling Point | 115 °C (100 Torr) |

| Density | 1.9 g/cm³ (25 °C) |

| Purity | ≥97% |

The compound is classified as an irritant and is primarily used for research and development purposes in laboratories .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The presence of fluorine atoms enhances its hydrophobicity and stability in biological systems.

Toxicological Studies

Several studies have investigated the toxicological profile of fluorinated compounds similar to this compound:

Case Study 1: Proteomics Research

A study published in a proteomics journal highlighted the use of this compound as a biochemical tool for protein labeling. The compound's unique properties allow it to serve as a tracer in mass spectrometry applications .

Case Study 2: Environmental Impact

Research on the environmental impact of fluorinated compounds indicates that they can persist in ecosystems due to their stability. A case study evaluated the degradation pathways of similar compounds and suggested that this compound may also exhibit low biodegradability .

In Vitro Studies

In vitro studies have shown that this compound can affect cell viability at varying concentrations. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 80 |

| 1 | 50 |

These findings suggest a dose-dependent effect on cell viability which warrants further investigation into its mechanisms of action .

Potential Applications

The compound shows promise in various applications:

- Drug Development : Its unique structure may offer new avenues for drug design targeting specific biological pathways.

- Analytical Chemistry : Utilized as a reagent in chemical analysis due to its stability and reactivity with various substrates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of iodinated alkane precursors using perfluorinating agents like SF₄ or HF in controlled environments. A stepwise approach is critical to avoid side reactions, such as iodine displacement. Purification via fractional distillation under inert atmospheres (e.g., argon) is essential to isolate the target compound. Confirm purity using GC-MS and ¹⁹F NMR, comparing chemical shifts with known perfluoroalkyl iodide standards .

Q. How can the physical properties (e.g., logP, polar surface area) of this compound be experimentally determined?

- Methodological Answer : LogP values can be measured via shake-flask partitioning between octanol and water, followed by UV-Vis quantification. Polar surface area is calculated computationally using tools like Schrodinger’s Maestro, incorporating molecular dynamics simulations to account for fluorine-induced conformational rigidity. Cross-validate results with HPLC retention times under reversed-phase conditions .

Q. What spectroscopic techniques are most effective for characterizing the iodine and fluorine substituents in this molecule?

- Methodological Answer : ¹⁹F NMR (at 470 MHz) resolves distinct fluorine environments, with chemical shifts typically between -70 to -120 ppm. Iodine’s heavy atom effect can be analyzed via X-ray crystallography or Raman spectroscopy. High-resolution mass spectrometry (HRMS) using ESI+ or MALDI-TOF confirms molecular weight, accounting for isotopic patterns of iodine (e.g., 127I vs. 129I) .

Advanced Research Questions

Q. How do steric and electronic effects of the heptafluoroalkyl chain influence reaction kinetics in cross-coupling reactions involving the iodine substituent?

- Methodological Answer : The electron-withdrawing nature of fluorine groups deactivates the iodine center, slowing SN2 reactivity. Steric hindrance from the fluorinated chain further reduces nucleophilic substitution rates. Kinetic studies using pseudo-first-order conditions (excess nucleophile) and DFT calculations (e.g., Gaussian 16) can quantify activation barriers. Compare with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What strategies mitigate data contradictions when studying thermal stability or decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify decomposition products. Replicate experiments under varying atmospheres (N₂ vs. O₂) to assess oxidative pathways. If discrepancies persist, employ computational modeling (e.g., ReaxFF MD simulations) to predict bond dissociation energies and validate with controlled pyrolysis studies .

Q. How can computational tools predict the environmental persistence or toxicity of this compound, given its polyfluorinated structure?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like thyroid peroxidase (iodine’s role) or peroxisome proliferator-activated receptors (fluorine’s impact). Validate predictions with in vitro assays (e.g., Microtox® for acute toxicity) .

Q. What experimental designs are optimal for studying radical-mediated C-I bond activation in this compound?

- Methodological Answer : Initiate radical chains using AIBN or UV light, monitoring iodine abstraction via EPR spectroscopy with spin traps (e.g., TEMPO). Compare reaction rates in fluorinated vs. non-fluorinated solvents to probe solvent cage effects. Isotopic labeling (¹²⁹I substitution) combined with MS/MS fragmentation provides mechanistic insights into bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.